2-phenyl-N-(4-sulfamoylphenyl)quinoline-4-carboxamide
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Overview
Description
2-phenyl-N-(4-sulfamoylphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a sulfamoylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(4-sulfamoylphenyl)quinoline-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoline core, which can be achieved through various synthetic routes such as the Skraup, Doebner-Von Miller, or Friedländer synthesis . These methods often involve the condensation of aniline derivatives with aldehydes or ketones under acidic conditions.
This can be done through a series of reactions, including nitration, reduction, and acylation . The final step is the formation of the carboxamide group, which can be achieved through amidation reactions using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvent-free conditions, and green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-N-(4-sulfamoylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-phenyl-N-(4-sulfamoylphenyl)quinoline-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenyl-N-(4-sulfamoylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of bacterial proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-quinoline-4-carboxylic acid derivatives
- N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives
Uniqueness
2-phenyl-N-(4-sulfamoylphenyl)quinoline-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C22H17N3O3S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-phenyl-N-(4-sulfamoylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C22H17N3O3S/c23-29(27,28)17-12-10-16(11-13-17)24-22(26)19-14-21(15-6-2-1-3-7-15)25-20-9-5-4-8-18(19)20/h1-14H,(H,24,26)(H2,23,27,28) |
InChI Key |
OIFLLXKDUHOLIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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